molecular formula C18H17ClN2O3 B2573052 4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 688343-02-4

4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2573052
CAS No.: 688343-02-4
M. Wt: 344.8
InChI Key: YWSXVZXLEJDLJP-UHFFFAOYSA-N
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Description

4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a diazatricyclic framework, which contribute to its distinctive chemical properties.

Scientific Research Applications

4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[731

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of a suitable chloro-substituted aromatic compound with a methoxyphenyl derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism by which 4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its neuroprotective and anti-neuroinflammatory activities are believed to be mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s ability to modulate these pathways contributes to its potential therapeutic effects.

Comparison with Similar Compounds

4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can be compared with other similar compounds, such as:

The uniqueness of 4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[731

Properties

IUPAC Name

4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-18-10-15(14-9-11(19)3-8-16(14)24-18)20-17(22)21(18)12-4-6-13(23-2)7-5-12/h3-9,15H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSXVZXLEJDLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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